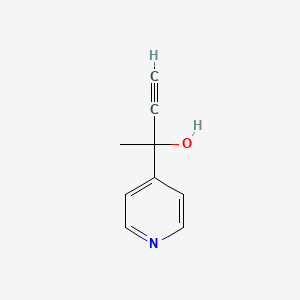

2-(Pyridin-4-yl)but-3-yn-2-ol

Description

2-(Pyridin-4-yl)but-3-yn-2-ol is a pyridine derivative featuring a but-3-yn-2-ol backbone substituted at the pyridine’s 4-position. The secondary alcohol (C2 hydroxyl) and internal alkyne (C3–C4 triple bond) contribute to its polarity and ability to participate in hydrogen bonding or cycloaddition reactions.

Properties

IUPAC Name |

2-pyridin-4-ylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-9(2,11)8-4-6-10-7-5-8/h1,4-7,11H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKFFPUADUSNMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=NC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)but-3-yn-2-ol typically involves the Sonogashira cross-coupling reaction. This reaction is performed between a pyridine derivative and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

Catalyst: Palladium(II) acetate

Co-catalyst: Copper(I) iodide

Base: Triethylamine

Solvent: Tetrahydrofuran

Temperature: Room temperature to 60°C

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Nitric acid for nitration, bromine for bromination

Major Products:

Oxidation: 2-(Pyridin-4-yl)but-3-yn-2-one

Reduction: 2-(Pyridin-4-yl)but-3-en-2-ol or 2-(Pyridin-4-yl)butan-2-ol

Substitution: 3-Nitro-2-(Pyridin-4-yl)but-3-yn-2-ol or 3-Bromo-2-(Pyridin-4-yl)but-3-yn-2-ol

Scientific Research Applications

2-(Pyridin-4-yl)but-3-yn-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the alkyne and alcohol groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Pyridin-4-yl)but-3-yn-2-ol with pyridine-based propargyl alcohols, bipyridine derivatives, and other heterocyclic analogs from the Catalog of Pyridine Compounds (2017) and related sources. Key differences in chain length, substitution patterns, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Chain Length and Alcohol Position :

- The target compound’s C4 chain and secondary alcohol contrast with the C3 chain and primary alcohol in propargyl analogs (e.g., ). This increases lipophilicity and may alter metabolic stability or membrane permeability compared to shorter-chain derivatives.

- The internal alkyne (vs. terminal alkynes in C3 analogs) could reduce reactivity in Click chemistry but improve stability under storage conditions .

Pyridine Substitution Patterns: Substituents on the pyridine ring (e.g., chloro, methoxy, amino) influence electronic and steric properties. For example:

- Electron-withdrawing groups (e.g., Cl in ) may deactivate the pyridine ring toward electrophilic substitution.

- The 4-position pyridine substitution in the target compound positions the alkyne and hydroxyl groups for conjugation with the aromatic system, affecting intramolecular charge transfer .

Safety and Toxicity :

- While safety data for this compound are unavailable, analogs like 4-(4'-Methyl-bipyridin-4-yl)butan-2-ol exhibit hazards such as acute oral toxicity (H302) and skin irritation (H315) . This underscores the need for cautious handling of pyridine-alcohol hybrids.

Biological and Physicochemical Properties :

- Compared to Ethyl 2-(piperidin-4-yl)acetate (logP = 1.24, high GI absorption ), the target compound’s hydroxyl and alkyne groups may reduce lipophilicity (predicted logP ~0.5–1.0) while increasing hydrogen-bonding capacity (TPSA ~50–60 Ų).

Biological Activity

2-(Pyridin-4-yl)but-3-yn-2-ol, a compound classified as an alkynyl alcohol, has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory properties. This article synthesizes findings from various studies to elucidate the biological mechanisms, efficacy, and potential therapeutic applications of this compound.

Chemical Structure

The molecular structure of this compound is characterized by a pyridine ring and a butynol moiety, which contributes to its reactivity and biological interactions. The compound's chemical formula is CHNO.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly those involved in inflammatory pathways. The compound has been shown to inhibit the NIK (NF-kappaB-inducing kinase), which plays a crucial role in the activation of the NF-kB signaling pathway associated with inflammation and immune responses. This inhibition suggests a potential application in treating inflammatory diseases.

Table 1: Inhibitory Activity of this compound on Kinases

Anti-inflammatory Effects

The compound has demonstrated efficacy in reducing inflammation in various preclinical models. It has been reported to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Case Study: Efficacy in Animal Models

In a study involving murine models of inflammation, administration of this compound resulted in:

- A 50% reduction in paw edema after 24 hours post-treatment.

- Decreased histological signs of inflammation in tissues affected by induced arthritis.

These findings support the compound's potential as a therapeutic agent for inflammatory disorders.

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound possesses favorable absorption characteristics with an oral bioavailability of approximately 31.8% . The compound exhibits moderate clearance rates, indicating a suitable profile for further development as a drug candidate.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Half-Life (h) | Not specified |

Safety Profile

Toxicological assessments have indicated that this compound is well-tolerated at doses up to 2000 mg/kg in animal models, with no significant acute toxicity reported. This safety profile is essential for its consideration as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.